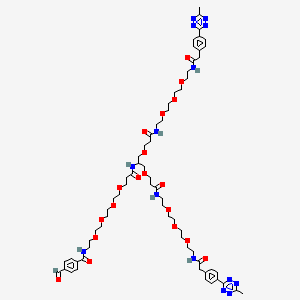

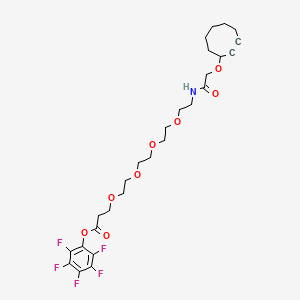

Ald-Ph-PEG4-bis-PEG3-methyltetrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is a cleavable 7-unit polyethylene glycol (PEG) antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ald-Ph-PEG4-bis-PEG3-methyltetrazine involves multiple steps, including the incorporation of PEG units and the attachment of the tetrazine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically produced in specialized facilities equipped with advanced chemical synthesis and purification technologies .

Análisis De Reacciones Químicas

Types of Reactions

Ald-Ph-PEG4-bis-PEG3-methyltetrazine primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with TCO-containing molecules. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include TCO-containing molecules and various organic solvents. The reaction conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound and the reactants .

Major Products Formed

The major products formed from the reactions involving this compound are bioconjugates, such as antibody-drug conjugates. These products are used in various scientific and medical applications .

Aplicaciones Científicas De Investigación

Ald-Ph-PEG4-bis-PEG3-methyltetrazine has a wide range of scientific research applications, including:

Chemistry: Used as a click chemistry reagent for bioconjugation and labeling of biomolecules.

Biology: Facilitates the study of biological processes by enabling the selective labeling of proteins and other biomolecules.

Medicine: Plays a crucial role in the development of antibody-drug conjugates for targeted cancer therapy.

Industry: Used in the synthesis of various bioconjugates for research and development purposes

Mecanismo De Acción

The mechanism of action of Ald-Ph-PEG4-bis-PEG3-methyltetrazine involves its ability to undergo an inverse electron demand Diels-Alder reaction with TCO-containing molecules. This reaction forms a stable covalent bond, enabling the selective and efficient conjugation of biomolecules. The molecular targets and pathways involved in this process are primarily related to the bioconjugation of antibodies and other proteins .

Comparación Con Compuestos Similares

Ald-Ph-PEG4-bis-PEG3-methyltetrazine is unique due to its cleavable PEG linker and its ability to undergo click chemistry reactions. Similar compounds include other ADC linkers and click chemistry reagents, such as:

- DSS Crosslinker

- DBCO-NHS ester

- Mc-Val-Cit-PABC-PNP

- SMCC

- DSG Crosslinker

- Sulfo-SMCC sodium

- MC-Val-Cit-PAB

- DBCO-acid

- DBCO-amine

- Desthiobiotin-Iodoacetamide

- MC-Gly-Gly-Phe

- 6-Maleimidohexanoic acid N-hydroxysuccinimide ester

- Maleimide-DOTA

- MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH

- DSP Crosslinker

- N3-PEG4-C2-NHS ester

- Fmoc-NH-PEG4-CH2CH2COOH

- Val-cit-PAB-OH

- Fmoc-3VVD-OH

- MAC glucuronide linker-2

- Fmoc-Gly-Gly-Phe-OH

- N-Hydroxysulfosuccinimide sodium

- DOTA-NHS-ester

- Fmoc-Val-Cit-PAB-PNP

- SPDP

- BS3 Crosslinker disodium

- Fmoc-Val-Cit-PAB

- 15-Azido-pentadecanoic acid

- 6-Azido-hexylamine

- DBCO-PEG5-NHS ester .

These compounds share similar functionalities but differ in their specific chemical structures and applications.

Propiedades

Fórmula molecular |

C66H94N14O19 |

|---|---|

Peso molecular |

1387.5 g/mol |

Nombre IUPAC |

N-[2-[2-[2-[2-[3-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |

InChI |

InChI=1S/C66H94N14O19/c1-50-73-77-64(78-74-50)55-9-3-52(4-10-55)45-62(85)69-20-28-91-34-40-95-38-32-89-26-18-67-59(82)15-24-98-48-58(72-61(84)17-23-88-31-37-94-43-44-97-42-36-93-30-22-71-66(87)57-13-7-54(47-81)8-14-57)49-99-25-16-60(83)68-19-27-90-33-39-96-41-35-92-29-21-70-63(86)46-53-5-11-56(12-6-53)65-79-75-51(2)76-80-65/h3-14,47,58H,15-46,48-49H2,1-2H3,(H,67,82)(H,68,83)(H,69,85)(H,70,86)(H,71,87)(H,72,84) |

Clave InChI |

GCIAKGGRVBCSGV-UHFFFAOYSA-N |

SMILES canónico |

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCNC(=O)C5=CC=C(C=C5)C=O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)

![4-(2-Methylbenzo[cd]indol-1-ium-1-yl)butane-1-sulfonate](/img/structure/B11930363.png)

![[[3,4-dihydroxy-5-[4-(hydroxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B11930376.png)

![(1R,4S,5'S,6S,8R,10E,13R,14E,20R,21E,24R)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B11930379.png)

![[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enyl] 3-[2-(diethylamino)ethyl-[3-[(Z)-12-non-2-ynoxycarbonyloxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11930387.png)